molecular formula C11H10F3NO3 B3123248 5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid CAS No. 306730-07-4

5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid

Cat. No.: B3123248
CAS No.: 306730-07-4
M. Wt: 261.2 g/mol
InChI Key: WBZIHCIBAIRQPV-UHFFFAOYSA-N
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Description

5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a trifluoroanilino group attached to a pentanoic acid backbone, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid typically involves the reaction of 2,4,5-trifluoroaniline with a suitable precursor, such as a pentanoic acid derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a dehydrating agent to promote the formation of the oxo group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoroanilino group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific pathways or diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroanilino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in cellular pathways and physiological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid
  • 5-Oxo-5-(2,4,6-trifluoroanilino)pentanoic acid

Uniqueness

Compared to similar compounds, 5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid is unique due to the specific positioning of the trifluoroanilino group, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-oxo-5-(2,4,5-trifluoroanilino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-6-4-8(14)9(5-7(6)13)15-10(16)2-1-3-11(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIHCIBAIRQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219726
Record name 5-Oxo-5-[(2,4,5-trifluorophenyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306730-07-4
Record name 5-Oxo-5-[(2,4,5-trifluorophenyl)amino]pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306730-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-[(2,4,5-trifluorophenyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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